An In-depth Technical Guide to the Physicochemical Properties of 2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol
An In-depth Technical Guide to the Physicochemical Properties of 2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount.[1][2][3] These fundamental characteristics govern a compound's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile within a biological system.[4][5] This guide provides a comprehensive technical overview of the key physicochemical properties of 2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol, a molecule of interest due to its structural motifs commonly found in biologically active compounds.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for the experimental determination of these critical parameters. The information presented herein is designed to empower researchers to make informed decisions in their development programs.
Molecular Identity and Structural Attributes
A foundational understanding of a molecule begins with its identity and structure.
| Property | Value | Source |
| Chemical Name | 2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol | ChemScene |
| CAS Number | 1465026-65-6 | [6] |
| Molecular Formula | C₁₁H₂₃NO₂ | [6] |
| Molecular Weight | 201.31 g/mol | [6] |
| SMILES | OCC(NC1C(CC)CCCC1)CO | [6] |
The structure reveals a secondary amine linked to a propane-1,3-diol backbone, with a bulky, non-polar 2-ethylcyclohexyl group. This combination of a hydrophilic diol and amine functionality with a lipophilic cycloalkane suggests a molecule with amphipathic character, which will significantly influence its solubility and permeability.
Computational Physicochemical Properties
In the early stages of drug discovery, in-silico models provide valuable predictions of a compound's behavior, guiding prioritization and experimental design.[2] The following table summarizes the key computed properties for 2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol.
| Parameter | Predicted Value | Significance in Drug Development |
| Topological Polar Surface Area (TPSA) | 52.49 Ų | TPSA is a crucial predictor of drug absorption and brain penetration. A value under 140 Ų is generally associated with good oral bioavailability. |
| LogP (Octanol-Water Partition Coefficient) | 0.898 | This value indicates a relatively balanced lipophilicity and hydrophilicity. LogP is a key determinant of a drug's ability to cross cell membranes and its distribution in the body.[7][8] |
| Hydrogen Bond Donors | 3 | The hydroxyl and amine groups can donate hydrogen bonds, influencing solubility in polar solvents and interaction with biological targets. |
| Hydrogen Bond Acceptors | 3 | The oxygen and nitrogen atoms can accept hydrogen bonds, contributing to aqueous solubility and receptor binding. |
| Rotatable Bonds | 5 | The number of rotatable bonds affects conformational flexibility, which can influence binding to target proteins and metabolic stability. |
Data sourced from ChemScene[6]
These computational predictions suggest that 2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol possesses "drug-like" properties, making it a viable candidate for further experimental characterization.[5]
Experimental Determination of Physicochemical Properties
While computational models are invaluable, experimental data is the gold standard in drug development. The following sections detail the methodologies for determining the key physicochemical properties of 2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol.
Solubility
Solubility is a critical factor for drug absorption and formulation.[2] Given the presence of both polar (diol, amine) and non-polar (ethylcyclohexyl) groups, a systematic solubility assessment across a range of solvents is necessary.
Expertise & Experience: The choice of a tiered solubility testing workflow is deliberate. It efficiently categorizes the compound's general solubility characteristics before moving to more quantitative and resource-intensive methods. Starting with aqueous solutions of varying pH is critical for an amine-containing compound, as its ionization state, and thus solubility, will be pH-dependent.
Experimental Workflow for Solubility Determination
Caption: Step-by-step workflow for pKa determination using potentiometric titration.
Detailed Protocol for pKa Determination: [9][10]
-
Solution Preparation: Prepare a 1 mM solution of 2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol in a solution of 0.15 M potassium chloride (to maintain constant ionic strength).
-
Apparatus Setup: Calibrate a pH meter using standard buffers of pH 4, 7, and 10. Place the sample solution in a jacketed beaker on a magnetic stirrer and immerse the calibrated pH electrode.
-
Inert Atmosphere: Purge the solution with nitrogen for 5-10 minutes to displace dissolved carbon dioxide, which can interfere with the titration of a basic compound.
-
Initial Acidification: Acidify the solution to a pH of approximately 1.8-2.0 by adding 0.1 M HCl. This ensures the amine is fully protonated at the start of the titration.
-
Titration: Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL) of the titrant. Record the pH after each addition, ensuring the reading is stable (drift < 0.01 pH units per minute).
-
Data Analysis: Continue the titration until the pH reaches approximately 12. Plot the pH values (y-axis) against the volume of NaOH added (x-axis). The pKa is the pH at the point where half of the volume of NaOH required to reach the inflection point has been added.
-
Replication: Perform the titration in triplicate to ensure the reliability and reproducibility of the determined pKa value. [10]
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter influencing membrane permeability, plasma protein binding, and metabolic clearance. [7][8]It is typically measured as the partition coefficient (LogP) between n-octanol and water. For an ionizable compound like 2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more relevant as it accounts for both the neutral and ionized species. [8] Expertise & Experience: The "shake-flask" method is the traditional and most direct method for LogP/LogD determination. [7][11]It is chosen here for its conceptual simplicity and accuracy when performed correctly. The protocol emphasizes pre-saturation of the solvents to prevent volume changes upon mixing, a critical detail for accurate results. Quantification by a validated HPLC method ensures specificity and sensitivity.
Experimental Workflow for LogD₇.₄ Determination (Shake-Flask Method)
Caption: Workflow for determining the distribution coefficient (LogD) at pH 7.4.
Detailed Protocol for LogD₇.₄ Determination: [11]
-
Solvent Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. In a separatory funnel, mix equal volumes of n-octanol and the pH 7.4 buffer. Shake vigorously and allow the layers to separate overnight. This ensures mutual saturation of the solvents.
-
Compound Preparation: Accurately weigh and dissolve a known amount of 2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol in the pre-saturated pH 7.4 buffer to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Partitioning: In a vial, combine a known volume of the stock solution (e.g., 2 mL) with an equal volume of the pre-saturated n-octanol (e.g., 2 mL).
-
Equilibration: Cap the vial and shake it vigorously using a mechanical shaker for at least 1 hour to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 15 minutes to achieve a clean separation of the aqueous and organic layers.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each aliquot using a validated HPLC-UV method.
-
Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ (Concentration in n-octanol / Concentration in aqueous buffer)
Conclusion
The physicochemical properties of 2-[(2-Ethylcyclohexyl)amino]propane-1,3-diol, guided by initial computational predictions, can be robustly determined through a series of well-defined experimental protocols. Its amphipathic nature, with a basic amine center, necessitates careful evaluation of pH-dependent properties like solubility and lipophilicity. The methodologies outlined in this guide provide a clear and scientifically rigorous path for researchers to generate the high-quality data required for advancing drug development programs. A comprehensive understanding of these core properties is not merely an academic exercise but a critical step in navigating the complex path from a promising molecule to a potential therapeutic agent. [1][3][5]
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- EXPERIMENT 1 DETERMIN
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